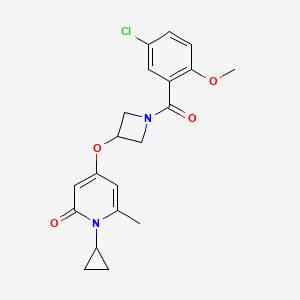

4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

説明

BenchChem offers high-quality 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c1-12-7-15(9-19(24)23(12)14-4-5-14)27-16-10-22(11-16)20(25)17-8-13(21)3-6-18(17)26-2/h3,6-9,14,16H,4-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVZYANJKINTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=C(C=CC(=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a complex organic molecule with significant potential for various biological activities. Its unique structure, which includes an azetidine ring and a chlorinated methoxybenzoyl group, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 388.8 g/mol. The compound features several functional groups that contribute to its biological activity, including:

| Property | Details |

|---|---|

| Molecular Formula | C20H21ClN2O4 |

| Molecular Weight | 388.8 g/mol |

| CAS Number | 2034290-09-8 |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit potent antimicrobial properties. For instance, studies have shown that azetidine derivatives can effectively combat various bacterial strains, including Staphylococcus aureus and Candida albicans . The presence of the methoxybenzoyl group may enhance the compound's ability to penetrate microbial cell walls, increasing its efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of azetidine derivatives reveals that modifications to the azetidine ring and substituents can significantly impact biological activity. For example, the introduction of halogen or methoxy groups has been associated with increased antimicrobial potency . The specific arrangement of functional groups in 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one may similarly influence its pharmacological profile.

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors in microbial cells. Molecular docking studies suggest that the compound may bind to key proteins involved in bacterial cell wall synthesis or metabolic pathways, thereby inhibiting their function .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various azetidine derivatives, compounds structurally similar to 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one showed significant inhibition against Bacillus anthracis and other pathogens. The results indicated a clear correlation between structural modifications and increased antimicrobial efficacy .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines. The findings suggested that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

科学的研究の応用

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound is believed to interact with specific enzymes or receptors involved in cancer pathways, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of pyridine can inhibit tumor growth in various cancer models.

Neurological Applications

The compound's potential in neurology is supported by studies indicating that similar molecules can act on neurotransmitter systems. Preliminary research suggests it may modulate pathways associated with neurodegenerative diseases, offering a lead for drug development targeting conditions such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

Compounds featuring azetidine and chloro-substituted aromatic groups have demonstrated antibacterial and antifungal activities. Research shows that this compound may inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, utilizing techniques such as condensation reactions and cyclization processes. The mechanism of action is hypothesized to involve binding to specific biological targets, modulating their activity to exert therapeutic effects.

Case Study 1: Anticancer Efficacy

A study published in RSC Advances explored the anticancer efficacy of similar pyridine derivatives. The results indicated that these compounds could significantly reduce tumor size in xenograft models, suggesting that 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one may have comparable effects due to its structural similarities .

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective agents, researchers found that compounds with azetidine rings exhibited protective effects against oxidative stress-induced neuronal damage. This suggests that the compound might also provide neuroprotection through similar mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one, and how can reaction conditions be controlled to improve yield?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the azetidine ring (e.g., introducing the 5-chloro-2-methoxybenzoyl group via acylation) followed by coupling with the pyridinone core. Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent side reactions .

- Reaction optimization : Employ high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity. Adjust temperature (e.g., 0–5°C for acylation) and solvent polarity (e.g., dichloromethane for nucleophilic substitutions) to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., cyclopropyl and methyl groups on the pyridinone ring). Compare chemical shifts with related compounds (e.g., 1-hydroxy-6-(4-hydroxybenzyl)-4-methylpyridin-2(1H)-one) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry, particularly for the azetidine-3-yl-oxy linkage .

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity (>95% for biological assays) .

Q. How can researchers assess the compound’s potential biological activity in preliminary studies?

- Methodology :

- In vitro screening : Test against kinase or protease targets (e.g., using fluorescence polarization assays). Prioritize targets based on structural analogs (e.g., pyridinone derivatives with known inhibition of inflammatory pathways) .

- Dose-response curves : Use IC values to compare potency with reference compounds (e.g., 5-(3-chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?

- Methodology :

- Impurity profiling : Use LC-MS/MS to identify trace byproducts (e.g., dechlorinated or demethylated derivatives) that may skew NMR integration .

- Tautomer analysis : Investigate pH-dependent tautomerism (e.g., enol-keto equilibria in the pyridinone ring) via variable-temperature NMR .

Q. What experimental designs are suitable for studying the compound’s stability and degradation products under varying pH conditions?

- Methodology :

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40°C. Monitor degradation via UPLC-PDA and identify products using HRMS .

- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t) to predict shelf-life .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace cyclopropyl with larger alkyl groups or alter the benzoyl moiety’s substituents) .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2) .

Q. What strategies mitigate confounding variables in environmental impact studies for this compound?

- Methodology :

- QSAR modeling : Predict environmental persistence (e.g., logP, biodegradability) using software like EPI Suite .

- Microcosm experiments : Simulate soil/water systems to track abiotic (hydrolysis) and biotic (microbial degradation) pathways .

Q. How should researchers address conflicting bioactivity data across different cell lines or assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。